1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

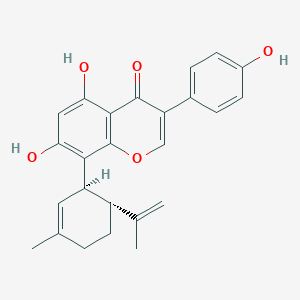

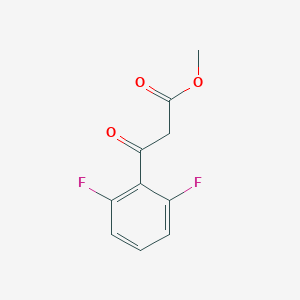

The compound “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl group is a common substituent in organic chemistry, known for its stability and ability to participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound like “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would likely involve aromatic rings (from the pyrazole and phenyl groups) and a carboxylic acid group . The methoxy group (-OCH3) is an electron-donating group, which can influence the compound’s reactivity .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions, including substitutions, additions, and reductions . The presence of the methoxy group and the carboxylic acid group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water .Scientific Research Applications

1. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Methods of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions was used to synthesize the new compound .

- Results : The structure of the new compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction. The yield of the reaction was 88% .

2. Inhibition of Linoleate Oxygenase Activity of ALOX15

- Methods of Application : The study involved the preparation of 4-methoxyphenyl-1H-indole- and 4-methoxyphenyl-1H-imidazol-containing ALOX15 inhibitors .

- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

3. Synthesis and Photochromic Properties of New Naphthopyrans

- Application Summary : This research involves the synthesis of new naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties. These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [ h ]indeno [2,1- f ]chromen-13-ol .

- Methods of Application : The synthesis involved the preparation of naphthopyrans with different substituents and their photochromism, electrochemical and fluorescent properties were investigated .

- Results : The synthesized compounds showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

4. Protecting Groups in Organic Synthesis

- Application Summary : This application involves the use of protecting groups in organic synthesis to suppress unwanted side reactions, especially when more than one functional group is present .

- Methods of Application : The method involves the addition of an alcohol to the double bond of an unsaturated ether in the presence of an acid catalyst .

- Results : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

5. Classic Highlights in Porphyrin and Porphyrinoid Total Synthesis and Biosynthesis

- Application Summary : This research involves the synthesis of porphyrins and porphyrinoids, which feature prominently in nature as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, or signaling substances .

- Methods of Application : The synthesis involves the reaction of the 1-unsubstituted dipyrromethane with formic acid/HBr .

- Results : The synthesized porphyrins and porphyrinoids can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

6. Protecting Groups in Organic Synthesis

- Application Summary : This application involves the use of protecting groups in organic synthesis to suppress unwanted side reactions, especially when more than one functional group is present .

- Methods of Application : The method involves the addition of an alcohol to the double bond of an unsaturated ether in the presence of an acid catalyst .

- Results : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDPASMCMVABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470263 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

138907-79-6 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)